4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
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Overview
Description
Reactants: : Intermediate from Step 1, propylbenzamide, coupling reagent (e.g., EDCI or DCC).
Conditions: : The reaction is carried out in an organic solvent (e.g., dichloromethane) at low temperature.
Product: : 4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction parameters such as temperature, solvent, and reaction time. Continuous flow chemistry and automation techniques may be employed to enhance yield and efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of Intermediate
Reactants: : 2-chlorobenzyl chloride, 6,7-dimethoxy-2,4-dihydroquinazoline-3(1H)-one, base (e.g., potassium carbonate).
Conditions: : The reaction mixture is stirred at room temperature in an organic solvent (e.g., acetonitrile) under inert atmosphere.
Product: : 1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dihydroquinazoline-3(1H)-one.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl or methoxy groups.
Reduction: : The quinazolinone core may be reduced under specific conditions to form dihydro derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the chlorobenzyl moiety.
Common Reagents and Conditions Used in These Reactions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Nucleophiles such as amines or thiols.
Major Products Formed from These Reactions
Oxidation Products: : Quinazolinone N-oxides, carboxylic acids.
Reduction Products: : Dihydroquinazolinones.
Substitution Products: : Varied depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Novel Derivatives: : Used as a precursor for the synthesis of structurally related compounds with potential biological activities.
Biology
Enzyme Inhibition Studies: : Investigated for its ability to inhibit specific enzymes, which may be relevant in various diseases.
Medicine
Drug Development: : Potential candidate for developing new pharmaceuticals due to its complex structure and biological activity.
Industry
Material Science: : Utilized in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to participate in hydrogen bonding and hydrophobic interactions, facilitating binding to target sites. Pathways involved may include modulation of enzymatic activity or receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide: : Differing by a fluorine substitution, exhibiting distinct biological properties.
4-((1-(3-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide: : Structural isomer with variation in benzyl substitution pattern, leading to altered activity.
Uniqueness
4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
There you have it—a deep dive into the world of this complex and intriguing compound. Think there’s more to it? I’d love to keep digging!
Properties
IUPAC Name |
4-[[1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O5/c1-4-13-30-26(33)19-11-9-18(10-12-19)16-32-27(34)21-14-24(36-2)25(37-3)15-23(21)31(28(32)35)17-20-7-5-6-8-22(20)29/h5-12,14-15H,4,13,16-17H2,1-3H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZACQOZEGUZNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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